5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BDMC and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of caspase enzymes. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. Studies have shown that BDMC can inhibit the growth of cancer cells and induce apoptosis. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDMC in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic benefits. However, one limitation is that the mechanism of action of BDMC is not fully understood, which makes it difficult to determine its full potential.
Zukünftige Richtungen
There are numerous future directions for the study of BDMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential therapeutic benefits.
Synthesemethoden
The synthesis of BDMC involves the reaction of 2,4-dimethoxybenzaldehyde, 3-chlorobenzaldehyde, and thiosemicarbazide in the presence of a base. This reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BDMC has been the subject of various scientific research studies due to its potential therapeutic benefits. Studies have shown that BDMC has anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
---|---|
Molekularformel |
C18H13BrClNO4S |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-24-14-9-15(25-2)13(19)6-10(14)7-16-17(22)21(18(23)26-16)12-5-3-4-11(20)8-12/h3-9H,1-2H3/b16-7- |
InChI-Schlüssel |
UNNUPDMOHDMSGN-APSNUPSMSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.